5-(Piperidin-4-yloxy)pyridin-2-amine
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Overview
Description
5-(Piperidin-4-yloxy)pyridin-2-amine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a pyridine ring substituted with a piperidine moiety, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yloxy)pyridin-2-amine typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base. The reaction conditions often include the use of solvents like methanol or ethanol and a catalyst such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yloxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(Piperidin-4-yloxy)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yloxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the piperidine moiety.
Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidine moiety in the compound.
Dihydropyridine: A reduced form of pyridine with similar chemical properties.
Uniqueness
5-(Piperidin-4-yloxy)pyridin-2-amine is unique due to its combined pyridine and piperidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-piperidin-4-yloxypyridin-2-amine |
InChI |
InChI=1S/C10H15N3O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2,(H2,11,13) |
InChI Key |
UQQKXZPJEXKNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CN=C(C=C2)N |
Origin of Product |
United States |
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